Bienvenue dans la boutique en ligne BenchChem!

357952-10-4

Kinase Selectivity Off-Target Effects c-Met Signaling

WARNING: CAS 357952-10-4 is ambiguously linked to both the c-Met inhibitor SU11274 and the peptide Urocortin III. Verify CAS 658084-23-2 (MW ~568) to procure SU11274. This ATP-competitive c-Met inhibitor is essential for HGF/c-Met pathway analysis due to its >500-fold selectivity over FGFR-1, PDGFRβ, and EGFR. Its unique mutant selectivity (active against M1268T/H1112Y; inactive against L1213V/Y1248H) enables genotype-specific resistance studies and MET/EGFR crosstalk experiments in NSCLC. Do not substitute with other c-Met inhibitors without validating altered experimental outcomes.

Molecular Formula C₁₈₆H₃₁₂N₅₂O₅₂S₂
Molecular Weight 4172.97
CAS No. 357952-10-4
Cat. No. B612504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name357952-10-4
CAS357952-10-4
Molecular FormulaC₁₈₆H₃₁₂N₅₂O₅₂S₂
Molecular Weight4172.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU11274 (CAS 357952-10-4 / 658084-23-2): A Selective c-Met Inhibitor for Oncology and Signaling Research


SU11274, also known as PKI-SU11274, is a potent, small-molecule, ATP-competitive inhibitor of the receptor tyrosine kinase c-Met [1]. It is primarily utilized as a chemical probe to dissect the role of the HGF/c-Met signaling axis in cancer biology. The compound exhibits high selectivity for c-Met over other kinases, making it a valuable tool for target validation studies [2]. While the CAS number 357952-10-4 is a primary identifier in some databases, the more commonly associated and structurally accurate CAS number is 658084-23-2, corresponding to the active pharmaceutical ingredient SU11274 . It is critical to note that 357952-10-4 is also linked to the peptide Urocortin III, a CRF receptor agonist, underscoring the necessity for precise structural verification upon procurement [3].

The Risk of Generic Substitution: Why SU11274 Requires Rigorous Chemical Identity Verification


The CAS number 357952-10-4 is ambiguous, as it is associated with two distinct chemical entities: the small molecule c-Met inhibitor SU11274 (MW ~568) and the 40-amino acid peptide Urocortin III (MW ~4172) . Generic substitution based solely on this CAS number carries a high risk of procuring the incorrect reagent, which would compromise experimental integrity. Furthermore, even within the class of c-Met inhibitors, SU11274 possesses a unique binding mode and selectivity profile compared to clinical agents like crizotinib or tool compounds like PHA665752 . Its specific pattern of activity against different c-Met mutations means it cannot be interchanged with other c-Met inhibitors without altering experimental outcomes [1]. Therefore, procurement of SU11274 must be guided by both the correct CAS number (658084-23-2) and a clear understanding of its specific chemical and biological properties.

Quantitative Evidence Differentiating SU11274 from Comparators


Kinase Selectivity Profile: >500-Fold Selectivity Over Key RTKs

SU11274 demonstrates a highly selective inhibition profile against the c-Met kinase (IC50 = 0.01-0.02 µM) compared to a panel of other tyrosine kinases. It exhibits greater than 50-fold selectivity for c-Met versus Flk, and more than 500-fold selectivity versus other tyrosine kinases including FGFR-1 (IC50 = 9.7 µM), c-src (IC50 > 10 µM), PDGFRβ (IC50 > 20 µM), and EGFR (IC50 > 100 µM) [1]. This contrasts with multi-targeted kinase inhibitors that may possess broader activity profiles, potentially confounding target-specific interpretation.

Kinase Selectivity Off-Target Effects c-Met Signaling Chemical Probe

Differential Activity Against Oncogenic c-Met Mutants

SU11274 exhibits a unique, mutant-selective inhibition pattern. It potently inhibits the kinase activity of the M1268T and H1112Y c-Met variants at a concentration of 2 µM. In contrast, the L1213V and Y1248H c-Met variants remain resistant under identical conditions [1]. This discriminatory activity profile is a critical differentiating feature from other c-Met inhibitors, which may exhibit a different or broader spectrum of mutant inhibition.

c-Met Mutations Drug Resistance Precision Oncology NSCLC

Binding Mode: Stabilizes an Inactive Kinase Conformation

The co-crystal structure of SU11274 bound to unphosphorylated c-Met reveals a specific binding mode [1]. Unlike some other c-Met inhibitors, SU11274 binds to the kinase linker region and stabilizes the kinase in a specific inactive conformation. This structural mechanism is distinct from inhibitors like AM7, which induce a novel binding site via C-helix movement [2]. This difference in binding mode can translate to different selectivity and mutant activity profiles.

Structural Biology Type I Inhibitor Kinase Conformation Drug Design

In Vivo Efficacy in T790M-EGFR Mutant, Erlotinib-Resistant NSCLC Model

In a murine xenograft model of erlotinib-resistant non-small cell lung cancer (H1975 cells, harboring L858R/T790M EGFR), SU11274 monotherapy induced significant tumor cytoreduction as measured by bioluminescence molecular imaging [1]. The study also demonstrated that SU11274 treatment at 2 µM had a pro-apoptotic effect in H1975 cells that was 3.9-fold greater than erlotinib in vitro [2]. This demonstrates in vivo target engagement and therapeutic potential in a clinically relevant model of acquired resistance.

In Vivo Efficacy Drug Resistance EGFR T790M NSCLC Xenograft

First Evidence of In Vivo Anti-Metastatic Activity in Melanoma

In a SCID mouse model of human malignant melanoma, SU11274 treatment significantly decreased both primary tumor growth and the capacity for liver colony formation [1]. This study provided the first evidence for in vivo antitumor and antimetastatic activity of SU11274 in a melanoma xenograft model [2]. This highlights the compound's ability to impact not just primary tumor growth but also metastatic dissemination, a key driver of cancer mortality.

Metastasis Melanoma In Vivo Efficacy Anti-tumor Activity

Recommended Application Scenarios for SU11274 (CAS 357952-10-4)


Target Validation and Pathway Deconvolution of HGF/c-Met Signaling

SU11274 serves as a critical tool compound for validating the role of the HGF/c-Met axis in specific cellular contexts. Its high selectivity profile (>500-fold over FGFR-1, PDGFRβ, EGFR) ensures that observed phenotypic changes can be attributed with greater confidence to c-Met inhibition, minimizing confounding off-target effects [1]. This makes it ideal for use in pathway analysis, rescue experiments, and genetic interaction studies aimed at deconvoluting c-Met signaling networks.

Modeling and Investigating c-Met Mutation-Specific Drug Resistance

Researchers studying c-Met-driven oncogenesis and acquired resistance can leverage the unique mutant selectivity profile of SU11274. The compound's ability to potently inhibit variants like M1268T and H1112Y, while being ineffective against L1213V and Y1248H, provides a defined system for dissecting genotype-specific responses to therapy [2]. This allows for the creation of isogenic cell line models to study resistance mechanisms and test combination strategies.

Investigating MET-Mediated Resistance to EGFR Inhibitors

SU11274 is a valuable tool for exploring the mechanism by which MET activation contributes to resistance against EGFR-targeted therapies, particularly in non-small cell lung cancer (NSCLC). Its proven in vivo efficacy in an erlotinib-resistant, T790M-EGFR mutant xenograft model demonstrates its ability to suppress MET-driven bypass signaling [3]. It can be used in vitro and in vivo to study MET/EGFR crosstalk and evaluate combination regimens.

Studying the Role of c-Met in Tumor Metastasis and Invasion

Given the established link between c-Met activation and an invasive, metastatic phenotype, SU11274 is an appropriate tool for investigating these processes. Its demonstrated ability to reduce both primary tumor growth and liver metastasis formation in a melanoma model provides a strong preclinical rationale for its use in studies focused on cell motility, invasion, and metastatic colonization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 357952-10-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.